molecular formula C17H16N4O2 B4509655 N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide

Cat. No.: B4509655
M. Wt: 308.33 g/mol
InChI Key: LLRYZVQQPGCETF-UHFFFAOYSA-N
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Description

N-[2-(Tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide is a synthetic small molecule featuring a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological interactions . This compound is constructed from a benzimidazole ring system substituted at the 2-position with a tetrahydrofuran ring and at the 5-position via a carboxamide linker to a pyridine ring. The integration of these distinct heterocyclic systems creates a multifunctional pharmacophore with significant potential for scientific investigation. The benzimidazole core is isosteric with naturally occurring nucleotides, allowing it to interact readily with biological targets through hydrogen bonding, π-π stacking, and metal ion coordination . This molecular architecture is of high interest in early-stage drug discovery, particularly in oncology and infectious disease research. Benzimidazole derivatives have demonstrated a remarkable ability to exert cytotoxic effects through various mechanisms, including DNA interaction as minor groove binders, topoisomerase inhibition, and disruption of key enzymatic pathways crucial for cell proliferation . The presence of the tetrahydrofuran moiety may influence the compound's conformational properties and bioavailability, while the pyridine-2-carboxamide group is a common motif that can enhance solubility and facilitate target binding. This compound is provided For Research Use Only. It is strictly intended for in vitro applications in controlled laboratory settings. It is not approved for human or veterinary diagnostic or therapeutic use, and must not be introduced into any living organism. Researchers are encouraged to explore its potential as a chemical probe or a starting point for the synthesis of novel derivatives with optimized biological activity and physicochemical properties.

Properties

IUPAC Name

N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-17(13-4-1-2-8-18-13)19-11-6-7-12-14(10-11)21-16(20-12)15-5-3-9-23-15/h1-2,4,6-8,10,15H,3,5,9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRYZVQQPGCETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the pyridine and tetrahydrofuran moieties. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzimidazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Medicinal Chemistry

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide has been explored for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:

  • Anticancer Activity : Studies have indicated that compounds with benzimidazole moieties can inhibit cancer cell proliferation. The compound's ability to intercalate DNA may disrupt replication, making it a candidate for anticancer drug development .
  • Antimicrobial Properties : Research suggests that similar benzimidazole derivatives exhibit antimicrobial effects. This compound’s structure may enhance its interaction with microbial targets, warranting further investigation into its efficacy against various pathogens .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of:

  • Monoamine Oxidase (MAO) Inhibition : Compounds containing benzimidazole rings have shown promise in inhibiting MAO, which is relevant for treating depression and neurodegenerative diseases .

The biological activity of this compound has been assessed in various assays, indicating:

  • Mechanism of Action : The compound may interact with specific receptors or enzymes, altering their activity and leading to therapeutic effects. Its unique structure allows it to engage with biological targets effectively .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine derivatives on non-small cell lung cancer (NSCLC) cell lines. The findings demonstrated a significant reduction in cell viability, suggesting that these compounds could serve as lead candidates for further drug development .

Case Study 2: Antimicrobial Testing

In vitro tests against various bacterial strains revealed that the compound exhibited notable antimicrobial activity. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis, highlighting its potential as a new class of antibiotics .

Mechanism of Action

The mechanism of action of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the particular target being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

Detailed Analysis of Structural Variations and Implications

Substituent Effects on Benzimidazole Core
  • THF vs. The THF group in the target compound improves water solubility and conformational flexibility, critical for binding to polar biological targets .
  • Trifluoromethyl vs. However, this may reduce bioavailability compared to the THF-substituted compound .
Carboxamide Group Variations
  • Pyridine-2-carboxamide vs. Benzamide () : The pyridine-2-carboxamide group in the target compound provides a rigid, planar structure favorable for π-π stacking and hydrogen bonding. In contrast, the methoxybenzamide derivative () lacks this rigidity but offers enhanced electron-donating properties via the methoxy group, which may improve interactions with aromatic residues in enzymes .
Heterocyclic Core Modifications
  • Benzimidazole vs. Furopyridine () : The benzimidazole core in the target compound allows for dual hydrogen bonding (N-H and N lone pairs), whereas the furopyridine core in N-(4-chlorophenyl)-... prioritizes hydrophobic interactions. This difference may explain divergent biological targets (e.g., kinases vs. GPCRs) .

Biological Activity

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide (CAS Number: 1224166-64-6) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, while also discussing its synthesis and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4O2C_{17}H_{16}N_{4}O_{2}, with a molecular weight of 308.33 g/mol. The compound features a benzimidazole core linked to a pyridine ring and a tetrahydrofuran moiety, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC17H16N4O2C_{17}H_{16}N_{4}O_{2}
Molecular Weight308.33 g/mol
CAS Number1224166-64-6

Antimicrobial Activity

Research indicates that compounds with similar structures to N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine derivatives exhibit significant antimicrobial activity. For instance, benzimidazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several benzimidazole derivatives, revealing that certain compounds exhibited superior activity compared to standard antibiotics like ciprofloxacin. The findings suggest that modifications in the benzimidazole structure can enhance antimicrobial potency .

Anticancer Activity

N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine derivatives have also been investigated for their potential anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including HePG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC50 values for these compounds were reported to be less than 10 µg/mL, indicating promising anticancer activity .

Research Findings:
A comparative analysis of different benzimidazole derivatives revealed that those with specific substitutions exhibited enhanced cytotoxic effects against multiple cancer cell lines. For example, one derivative demonstrated an IC50 value of 3 µM against human leukemia cells, showcasing its potential as an effective anticancer agent .

The biological activity of N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine is thought to be mediated through several mechanisms:

  • DNA Intercalation: The benzimidazole moiety may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to apoptosis in cancer cells.
  • Receptor Modulation: Interaction with receptors can alter cellular responses, contributing to its antimicrobial and anticancer effects .

Q & A

Basic: What are the standard synthetic routes for N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide, and how are reaction conditions optimized?

Answer:
The synthesis of this benzimidazole derivative typically involves multi-step reactions:

  • Step 1: Formation of the benzimidazole core via cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents (e.g., tetrahydrofuran-2-carboxylic acid derivatives) under acidic conditions .
  • Step 2: Coupling the benzimidazole intermediate with pyridine-2-carboxamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in aprotic solvents like DMF or dichloromethane .
  • Optimization:
    • Temperature: Maintain 0–5°C during coupling to minimize side reactions.
    • pH: Acidic conditions (pH 4–6) for cyclization; neutral conditions for amide bond formation.
    • Catalysts: Use catalytic amounts of DMAP to enhance coupling efficiency .
    • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Basic: Which analytical techniques are essential for characterizing the purity and structure of this compound?

Answer:
Critical techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR confirms substituent positions and hydrogen bonding patterns (e.g., NH protons in benzimidazole at δ 12–13 ppm) .
  • Mass Spectrometry (MS):
    • High-resolution ESI-MS validates molecular weight and fragmentation patterns (e.g., loss of tetrahydrofuran moiety) .
  • High-Performance Liquid Chromatography (HPLC):
    • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
  • Infrared Spectroscopy (IR):
    • Peaks at ~1650 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced: How can X-ray crystallography using SHELX software aid in determining the molecular conformation of this compound?

Answer:

  • Structural Determination:
    SHELX programs (e.g., SHELXD for phase solution, SHELXL for refinement) resolve crystal structures by analyzing diffraction data. For this compound, key steps include:
    • Data Collection: High-resolution (<1.0 Å) synchrotron data to resolve flexible tetrahydrofuran and benzimidazole moieties .
    • Refinement: Constrained refinement of thermal parameters for heteroatoms (N, O) to model hydrogen bonding networks .
  • Applications:
    • Reveals intramolecular interactions (e.g., π-π stacking between benzimidazole and pyridine rings) affecting bioavailability .
    • Guides SAR studies by correlating conformational flexibility with biological activity .

Advanced: What strategies are employed to resolve contradictions in biological activity data across different studies on benzimidazole derivatives?

Answer:
Contradictions (e.g., varying IC50 values in enzyme assays) are addressed via:

  • Standardized Assay Protocols:
    • Uniform buffer conditions (e.g., pH 7.4 PBS) and temperature (37°C) to minimize variability .
  • Control Compounds:
    • Include reference inhibitors (e.g., omeprazole for proton pump studies) to validate assay reliability .
  • Meta-Analysis:
    • Statistical tools (e.g., ANOVA) identify outliers caused by solvent effects (DMSO vs. aqueous solutions) .
  • Structural Validation:
    • Confirm compound identity via crystallography or NMR before biological testing .

Advanced: What methodologies are used to study the compound's interaction with biological targets, such as enzyme inhibition assays?

Answer:

  • Surface Plasmon Resonance (SPR):
    • Measures real-time binding kinetics (ka/kd) to targets like kinases or GPCRs .
  • Enzyme Kinetics:
    • Michaelis-Menten analysis with varied substrate concentrations to determine inhibition type (competitive/non-competitive) .
  • Cellular Assays:
    • MTT Assay: Evaluates cytotoxicity in cancer cell lines (e.g., HepG2) at 24–72 hours .
    • Western Blot: Detects downstream protein expression changes (e.g., caspase-3 for apoptosis) .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE):
    • Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation:
    • Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) .
  • Spill Management:
    • Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • First Aid:
    • Eye exposure: Flush with saline for 15 minutes; seek medical attention if irritation persists .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of the tetrahydrofuran moiety to enhance therapeutic efficacy?

Answer:

  • Key Modifications:
    • Ring Expansion: Replace tetrahydrofuran with oxepane to increase lipophilicity and membrane permeability .
    • Substituent Addition: Introduce electron-withdrawing groups (e.g., -CF3) to stabilize hydrogen bonds with target proteins .
  • Evaluation Metrics:
    • LogP: Measure via shake-flask method to assess hydrophobicity changes.
    • IC50 Shift: Compare activity before/after modification in enzyme assays .
  • Computational Modeling:
    • Molecular docking (AutoDock Vina) predicts binding affinity changes upon structural alteration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.